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Mechanism of Action in Mitotic Regulation
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Compound Focus: Barasertib

CAS No.: 722543-31-9

Cat. No.: S548305

Barasertib is a prodrug rapidly converted in plasma to its active form, barasertib-hQPA, which selectively
inhibits Aurora kinase B (AURKB) [1] [2] [3]. AURKB is the catalytic component of the Chromosomal

Passenger Complex (CPC), essential for accurate mitosis [1] [4].

¢ Role of Aurora B: AURKB ensures proper chromosome segregation by regulating key processes:
o Chromosome condensation and correct kinetochore-microtubule attachments [5].
o Spindle assembly checkpoint (SAC) signaling [6].
o Execution of cytokinesis [1] [4].
¢ Consequences of Inhibition: Barasertib-hQPA binding inhibits AURKB's kinase activity, disrupting
its functions and leading to:
o Failure of chromosome alignment and suppression of histone H3 phosphorylation at
serine 10 (a direct AURKB substrate) [7] [5].
o SAC override and premature exit from mitosis (mitotic slippage) even when spindle integrity
is compromised [6].
o Aborted cytokinesis, resulting in polyploidy (cells with 4N/8N DNA content) and formation of
multinucleated giant cells [1] [3].
o Ultimately, these mitotic aberrations trigger mitotic catastrophe, leading to cell death (often
through apoptosis) or a senescent state [1] [5].
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Barasertib mechanism: AURKB inhibition disrupts key mitotic processes, leading to aberrant cell fates.

Key Preclinical and Clinical Efficacy Data

Barasertib shows potent anti-tumor activity across various cancer models, with efficacy often linked to

specific genetic features like MYC overexpression.
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Table 1: Preclinical Efficacy of Barasertib in Selected Cancer

Models

Cancer Type

Model System

Key Finding

Correlative

Reference

Biomarker

Small Cell Lung
Cancer (SCLC)

Medulloblastoma
(Group 3)

Multiple Myeloma

Acute Myeloid
Leukemia (AML)

Various Solid
Tumors

n/r = not reported in the provided contexts

Panel of 23 cell
lines

D425, D458,
MEDBSA cell
lines; mouse
xenografts

Panel of 5 cell
lines

MOLM-13 cell
line; xenograft
models

Colon, breast,
lung cancer
xenografts

9/23 lines very sensitive
(ICso < 50 nM); >75%
growth inhibition at 100
nM

Sensitization to cell
death; intracranial tumor
growth inhibition &
prolonged survival

Induced cell cycle arrest,
abnormal nuclear
morphology,
mitochondria-related cell
death

Suppressed tumor
growth; accumulation of
cells with 4AN/8N DNA
content followed by
apoptosis

Tumor growth inhibition
in dose-dependent
manner (10-150
mg/kg/day)

Table 2: Clinical Trial Data for Barasertib

cMYC amplification  [7]
& high gene
expression

MYC amplification [5]
& overexpression

n/r

n/r

n/r

[1] [8]

(3]

3]
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Trial
o Patient Population Key Efficacy Results Key Safety Findings Reference
Description
Phase I Elderly (=60 yrs) OCRR*: 35.4% with Most common AEs: [9]
(Stage 1), with newly barasertib vs 11.5% stomatitis (71%),
randomized diagnosed AML, with LDAC (P<0.05); febrile neutropenia
unfit for intensive Median OS: 8.2 mos (67%); manageable
chemo (n=74) vs 4.5 mos (NS) profile
Phase /I Patients with Anti-leukemic activity n/r [2]
study advanced AML observed

OCRR: Objective Complete Response Rate (CR + CRi); LDAC: Low-Dose Cytarabine; OS: Overall
Survival; NS: Not Statistically Significant; AE: Adverse Event

Detailed Experimental Protocols

For researchers aiming to investigate barasertib's effects, here are key methodologies from the cited

literature.

In Vitro Cell Proliferation/Growth Inhibition Assay [7]

e Cell Culture: Maintain SCLC (or other cancer) cell lines in RPMI-1640 medium supplemented with 5-

10% FBS at 37°C in 5% COa.

e Drug Treatment: Prepare a concentration range of barasertib-HQPA (the active metabolite). Treat

cells for a predetermined period.

¢ Viability Assessment: Use a validated assay (e.g., MTT, CellTiter-Glo) to quantify the number of

viable cells after treatment.

o Data Analysis: Calculate ICso values (concentration that inhibits 50% of cell growth) using non-linear

regression models.

Analysis of Mitotic Phenotypes and Cell Death [5]

¢ Treatment and Sampling: Expose MY C-overexpressing medulloblastoma cells and isogenic controls
to 100 nM AZD1152-HQPA for up to 72 hours.
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e Immunoblotting:
o Prepare cell lysates.
o Separate proteins by SDS-PAGE and transfer to membranes.
o Probe with antibodies against:
= Phospho-Histone H3 (Serl0) to assess AURKB inhibition.
= Cleaved Caspase-3 to detect apoptosis.
= Cyclin B1 and MPM-2 to monitor mitotic arrest and slippage.
= Total protein levels (e.g., B-actin) for loading control.
¢ Flow Cytometry for DNA Content:
o Fix and permeabilize cells.
o Stain DNA with Propidium lodide (PI).
o Analyze samples using a flow cytometer to determine the distribution of cells in different cell
cycle phases (G1, S, G2/M) and polyploid populations (>4N).

In Vivo Xenograft Efficacy Study [7] [5]

¢ Animal Model: Use immunodeficient mice (e.g., nude or SCID).

e Tumor Implantation: Subcutaneously inject cancer cells (e.g., SCLC, medulloblastoma) to establish
flank tumors. For an orthotopic model, inject cells directly into the relevant organ (e.g., cerebellum for

medulloblastoma).

¢ Drug Administration: Once tumors are palpable, randomize mice into treatment and control groups.

o Treatment Group: Administer barasertib (the prodrug) via intraperitoneal injection or
continuous infusion. A common dose is 25 mg/kg [3].
o Control Group: Administer vehicle solution.

e Tumor Monitoring: Measure tumor dimensions regularly with calipers. Calculate tumor volume using

the formula: Volume = (Length x Width?) / 2.
¢ Endpoint Analysis: At the end of the study, harvest tumors and process for:
o Histology (e.g., H&E staining).
o Immunohistochemistry (IHC) for markers like Ki-67 (proliferation) and cleaved Caspase-3
(apoptosis).
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Experimental workflow for profiling barasertib activity and biomarkers in preclinical models.

Research Considerations and Biomarkers

e MYC as a Predictive Biomarker: Multiple studies indicate that cancers with cMYC amplification or
high MYC expression are significantly more sensitive to barasertib [7] [5]. Including MYC status
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analysis is crucial for designing preclinical studies and potential clinical trials.

e Combination Therapies: Research shows barasertib can be combined with other agents. For
example, in multiple myeloma, sequential combination with BH3-mimetics showed synergistic
effects [1] [8].

¢ Mechanistic Nuances: The cellular response to barasertib can be context-dependent. When
combined with tubulin-binding agents, the type of agent influences the timing of mitotic slippage and
subsequent cell fate [6].

Barasertib represents a potent and specific tool for targeting AURKB. Its efficacy, particularly in MYC-
driven cancers, and well-documented preclinical protocols provide a strong foundation for further research

and potential therapeutic development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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